methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate
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Overview
Description
methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate is a complex organic compound with the molecular formula C15H13N3O7 It is characterized by the presence of nitro groups and a methoxyaniline moiety attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-aminobenzoate to introduce nitro groups at the 3 and 5 positions. This is followed by the coupling of the resulting dinitro compound with 4-methoxyaniline under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups and methoxyaniline moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dinitrobenzoate: Lacks the methoxyaniline moiety.
Methyl 4-(4-methoxyanilino)benzoate: Lacks the nitro groups.
Methyl 3,5-bisnitrobenzoate: Lacks the methoxyaniline moiety.
Uniqueness
methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate is unique due to the combination of nitro groups and a methoxyaniline moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H13N3O7 |
---|---|
Molecular Weight |
347.28g/mol |
IUPAC Name |
methyl 4-(4-methoxyanilino)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H13N3O7/c1-24-11-5-3-10(4-6-11)16-14-12(17(20)21)7-9(15(19)25-2)8-13(14)18(22)23/h3-8,16H,1-2H3 |
InChI Key |
MBUXZHGBPYSAOG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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